2,3-Difluorobenzene-1-sulfonyl chloride

Catalog No.
S790627
CAS No.
210532-24-4
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzene-1-sulfonyl chloride

CAS Number

210532-24-4

Product Name

2,3-Difluorobenzene-1-sulfonyl chloride

IUPAC Name

2,3-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3H

InChI Key

VHCVYGNNCGAWBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)F

Application in Chemical Synthesis

Application in Continuous-Flow Double Diazotization

Application in Fluorosulfonylation

Application in the Preparation of Poly(Aryl Ether Sulfonamide)s

2,3-Difluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₃ClF₂O₂S and a CAS number of 210532-24-4. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a sulfonyl chloride group at the 1 position, making it a member of the sulfonyl chlorides. It is characterized by its high reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various nucleophilic substitution reactions.

The predicted boiling point of 2,3-difluorobenzene-1-sulfonyl chloride is approximately 237.5 °C, and it has a density of around 1.580 g/cm³ . The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonates.
  • Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to the ortho and para positions on the benzene ring, allowing for further functionalization.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-difluorobenzenesulfonic acid.

These reactions highlight its utility in organic synthesis and functional group transformations.

Several methods for synthesizing 2,3-difluorobenzene-1-sulfonyl chloride have been reported:

  • Direct Fluorination: Starting from benzene derivatives, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Sulfonation followed by Chlorination: A two-step process where a suitable benzene derivative is first sulfonated to introduce the sulfonic acid group, followed by chlorination to convert it to the sulfonyl chloride.
  • Reactions with Fluorinated Reagents: Utilizing fluorinated reagents such as sulfur tetrafluoride in conjunction with chlorinating agents can yield the desired compound efficiently.

These methods allow for the selective introduction of functional groups while maintaining control over regioselectivity.

Interaction studies involving 2,3-difluorobenzene-1-sulfonyl chloride often focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for assessing its potential toxicity and efficacy in medicinal applications.

Research into similar compounds has shown that modifications in substituents can significantly alter biological activity and reactivity profiles.

Several compounds share structural similarities with 2,3-difluorobenzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzene-1-sulfonyl chlorideSulfonyl chloride attached to benzeneLacks fluorine substituents; less reactive
4-Fluorobenzenesulfonyl chlorideFluorine at para positionDifferent regioselectivity; may exhibit varied activity
2-Fluorobenzenesulfonyl chlorideFluorine at ortho positionSimilar reactivity but different steric effects

These comparisons illustrate how variations in substitution patterns influence chemical behavior and potential applications.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzene-1-sulfonyl chloride

Dates

Modify: 2023-08-15

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